7-Hydrazinonaphthalene-1,3-disulfonic acid
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Overview
Description
7-Hydrazinonaphthalene-1,3-disulfonic acid is an organic compound known for its unique chemical properties and applications in various scientific fields. It is characterized by the presence of hydrazine and disulfonic acid groups attached to a naphthalene ring, making it a versatile compound in both synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinonaphthalene-1,3-disulfonic acid typically involves multiple steps starting from naphthalene. The process includes nitration, sulfonation, and reduction reactions. Here is a general outline of the synthetic route:
Nitration: Naphthalene is first nitrated using concentrated nitric acid to form nitronaphthalene.
Sulfonation: The nitronaphthalene is then sulfonated using concentrated sulfuric acid to introduce sulfonic acid groups at the desired positions on the naphthalene ring.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Hydrazination: Finally, the amino groups are converted to hydrazine groups using hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinonaphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced further to form hydrazine derivatives.
Substitution: The sulfonic acid groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted naphthalene derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
7-Hydrazinonaphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in biochemical assays and as a labeling reagent for detecting biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydrazinonaphthalene-1,3-disulfonic acid involves its ability to form stable complexes with various substrates. The hydrazine group can react with carbonyl compounds to form hydrazones, while the sulfonic acid groups enhance the solubility and reactivity of the compound. These interactions are crucial for its applications in biochemical assays and industrial processes.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxynaphthalene-1,3-disulfonic acid: Similar in structure but with a hydroxyl group instead of a hydrazine group.
7-Amino-1,3-naphthalenedisulfonic acid: Contains an amino group instead of a hydrazine group.
Uniqueness
7-Hydrazinonaphthalene-1,3-disulfonic acid is unique due to the presence of both hydrazine and disulfonic acid groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring specific interactions with carbonyl compounds and enhanced solubility in aqueous solutions.
Properties
IUPAC Name |
7-hydrazinylnaphthalene-1,3-disulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S2/c11-12-7-2-1-6-3-8(19(13,14)15)5-10(9(6)4-7)20(16,17)18/h1-5,12H,11H2,(H,13,14,15)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAMHGXVHPMVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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